4-phenyl-N-[4-(4H-1,2,4-triazol-3-ylcarbamoyl)phenyl]piperazine-1-carboxamide
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Overview
Description
4-phenyl-N-[4-(4H-1,2,4-triazol-3-ylcarbamoyl)phenyl]piperazine-1-carboxamide is a complex organic compound that features a piperazine ring, a triazole ring, and phenyl groups
Preparation Methods
The synthesis of 4-phenyl-N-[4-(4H-1,2,4-triazol-3-ylcarbamoyl)phenyl]piperazine-1-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the triazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Attachment of the phenyl groups: This step often involves the use of Grignard reagents or other organometallic compounds.
Formation of the piperazine ring: This can be done through nucleophilic substitution reactions.
Coupling of the triazole and piperazine rings: This step often requires the use of coupling agents such as EDCI or DCC.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
4-phenyl-N-[4-(4H-1,2,4-triazol-3-ylcarbamoyl)phenyl]piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the conditions and reagents used.
Common reagents and conditions for these reactions include solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific conditions but can include various derivatives of the original compound.
Scientific Research Applications
4-phenyl-N-[4-(4H-1,2,4-triazol-3-ylcarbamoyl)phenyl]piperazine-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: This compound is being investigated for its potential use as an anticancer agent and in the treatment of other diseases.
Mechanism of Action
The mechanism of action of 4-phenyl-N-[4-(4H-1,2,4-triazol-3-ylcarbamoyl)phenyl]piperazine-1-carboxamide involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar compounds to 4-phenyl-N-[4-(4H-1,2,4-triazol-3-ylcarbamoyl)phenyl]piperazine-1-carboxamide include:
Bis(4-(4H-1,2,4-triazol-4-yl)phenyl)methane: This compound also features a triazole ring and phenyl groups but differs in its overall structure.
2-(4,5-diphenyl-4H-1,2,4-triazol-3-yl)phenol: Another compound with a triazole ring and phenyl groups, used in different applications.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications.
Properties
Molecular Formula |
C20H21N7O2 |
---|---|
Molecular Weight |
391.4 g/mol |
IUPAC Name |
4-phenyl-N-[4-(1H-1,2,4-triazol-5-ylcarbamoyl)phenyl]piperazine-1-carboxamide |
InChI |
InChI=1S/C20H21N7O2/c28-18(24-19-21-14-22-25-19)15-6-8-16(9-7-15)23-20(29)27-12-10-26(11-13-27)17-4-2-1-3-5-17/h1-9,14H,10-13H2,(H,23,29)(H2,21,22,24,25,28) |
InChI Key |
KIVSLALLURZQDG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)C(=O)NC4=NC=NN4 |
Origin of Product |
United States |
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